molecular formula C21H15ClN4O5S B2594267 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898456-35-4

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2594267
CAS No.: 898456-35-4
M. Wt: 470.88
InChI Key: BSKYEUNGEINJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound features a quinazolinone moiety, a nitro group, and a sulfonamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The final chlorination step can be performed using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The quinazolinone moiety can be reduced to its corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Dihydroquinazoline Derivatives: From the reduction of the quinazolinone moiety.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties due to the presence of the sulfonamide and quinazolinone moieties.

    Biological Studies: The compound is used in the investigation of enzyme inhibition and protein binding studies.

    Chemical Biology: It serves as a probe in the study of cellular pathways and mechanisms involving sulfonamide-sensitive enzymes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme, thereby competitively inhibiting its activity. This leads to the disruption of folate synthesis, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR).

Uniqueness

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is unique due to its combination of a quinazolinone moiety with a nitro group and a sulfonamide group. This structural combination imparts distinct chemical properties and potential biological activities that are not commonly found in other sulfonamide or quinazoline derivatives.

Properties

IUPAC Name

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O5S/c1-13-23-19-8-3-2-7-17(19)21(27)25(13)15-6-4-5-14(11-15)24-32(30,31)20-12-16(26(28)29)9-10-18(20)22/h2-12,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYEUNGEINJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.